Diselenide, bis(2-phenylethyl)
Overview
Description
Diselenide, bis(2-phenylethyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two phenylethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis(2-phenylethyl), typically involves the reaction of phenylethyl halides with sodium diselenide. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The general reaction scheme is as follows:
2C6H5CH2CH2X+Na2Se2→(C6H5CH2CH2)2Se2+2NaX
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
Industrial production of diselenide, bis(2-phenylethyl), follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diselenide, bis(2-phenylethyl), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and selenones.
Reduction: It can be reduced to form selenols.
Substitution: The phenylethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted diselenides depending on the nucleophile used.
Scientific Research Applications
Diselenide, bis(2-phenylethyl), has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Exhibits antimicrobial activity against various bacteria and fungi.
Medicine: Investigated for its potential anticancer and chemopreventive activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of diselenide, bis(2-phenylethyl), involves its ability to interact with biological molecules through redox reactions. The compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. It also modulates various signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar antioxidant and anticancer properties.
Bis(2-pyridyl) diselenide: Known for its catalytic activity in organic synthesis.
Camphor diselenide: Exhibits antimicrobial activity and is used in the synthesis of selenium-containing heterocycles
Uniqueness
Diselenide, bis(2-phenylethyl), stands out due to its specific phenylethyl groups, which enhance its solubility and reactivity compared to other diselenides. Its unique structure allows for diverse applications in various fields, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-(2-phenylethyldiselanyl)ethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Se2/c1-3-7-15(8-4-1)11-13-17-18-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUOKBUDUBAHJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[Se][Se]CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Se2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439091 | |
Record name | Diselenide, bis(2-phenylethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58646-01-8 | |
Record name | Diselenide, bis(2-phenylethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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